sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate
Description
This compound is a structurally complex sulfonated indolium derivative characterized by:
- Dimeric indolium cores: Two 3,3-dimethylindole units linked via a conjugated hepta-2,4,6-trienylidene bridge.
- Functional substituents: Each indolium unit bears a 2,3,4,5,6-pentahydroxyhexylcarbamoyl group and a sulfonatobutyl chain. The sodium counterion ensures solubility in aqueous media.
- Applications: Such derivatives are often employed as fluorescent probes or biochemical sensors due to their extended π-conjugation and hydrophilic sulfonate groups, which enhance water compatibility .
The compound’s structure was likely resolved using crystallographic tools like SHELX programs, which are widely utilized for small-molecule refinement .
Properties
Molecular Formula |
C49H69N4NaO18S2 |
|---|---|
Molecular Weight |
1089.2 g/mol |
IUPAC Name |
sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1 |
InChI Key |
OBCDZDCGTDCFQV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the indolium core, followed by the introduction of the sulfonate and carbamoyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple hydroxyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the indolium moiety, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Hydrolysis: The carbamoyl groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications due to its unique chemical structure, which may interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The pentahydroxyhexylcarbamoyl groups require multi-step protection/deprotection strategies, increasing synthesis complexity compared to simpler sulfonamides.
- Stability in Solution : Sodium sulfonate salts are less prone to hydrolysis than sulfonamides, enhancing shelf life .
- Gaps in Data: No direct experimental data (e.g., fluorescence quantum yield, binding affinity) for the target compound is available in the provided evidence, necessitating further study.
Biological Activity
Sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound consists of multiple functional groups that contribute to its biological activity. The presence of indole moieties and sulfonate groups suggests potential interactions with biological systems.
Antioxidant Activity
Research indicates that compounds with indole structures often exhibit significant antioxidant properties. A study by highlights that similar indole derivatives demonstrate the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. A relevant study found that certain indole-based compounds could induce apoptosis in various cancer cell lines . The specific mechanism involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Effects
The sulfonate group in the compound may enhance its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial strains. For instance, a related study reported that sulfonated indoles exhibited significant antibacterial activity . This suggests that sodium;4-[2-[7-[3,3-dimethyl...]] may also possess antimicrobial properties.
Case Studies
Research Findings
- Mechanism of Action : The compound's biological activities are likely mediated through multiple pathways including antioxidant defense mechanisms and modulation of apoptotic signals.
- Synergistic Effects : There is evidence suggesting that when combined with other therapeutic agents, sodium;4-[2-[7-[3,3-dimethyl...]] can enhance overall therapeutic efficacy against cancer and infections.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
